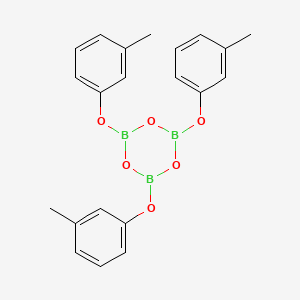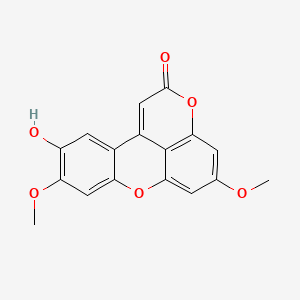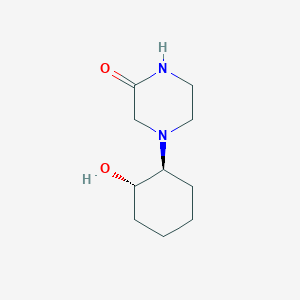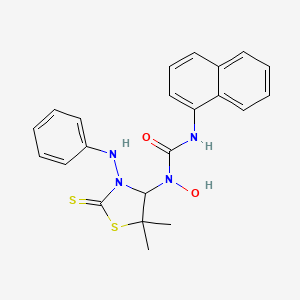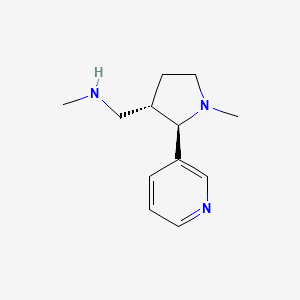
N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a methyl group and a methanamine group attached to the pyrrolidine ring. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-diketone, in the presence of a reducing agent like sodium borohydride.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)ethanamine
- N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)propanamine
Uniqueness
N-Methyl-1-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine is unique due to its specific stereochemistry and the presence of both a pyridine and pyrrolidine ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
属性
CAS 编号 |
1820575-74-3 |
|---|---|
分子式 |
C12H19N3 |
分子量 |
205.30 g/mol |
IUPAC 名称 |
N-methyl-1-[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H19N3/c1-13-8-11-5-7-15(2)12(11)10-4-3-6-14-9-10/h3-4,6,9,11-13H,5,7-8H2,1-2H3/t11-,12-/m0/s1 |
InChI 键 |
IHKBPCQCLHTOOZ-RYUDHWBXSA-N |
手性 SMILES |
CNC[C@@H]1CCN([C@H]1C2=CN=CC=C2)C |
规范 SMILES |
CNCC1CCN(C1C2=CN=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13358157.png)
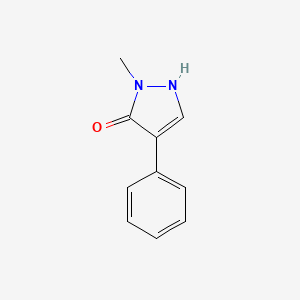
![(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13358165.png)
![2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13358172.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
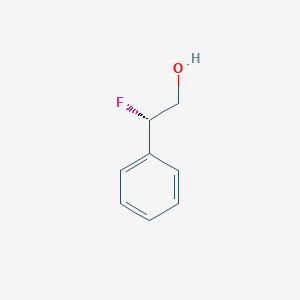
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)
